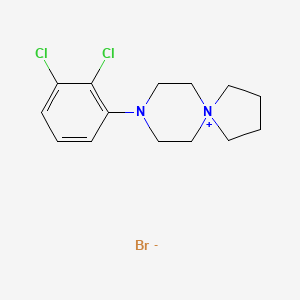

![molecular formula C29H33N7O5 B601655 Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate CAS No. 1188263-64-0](/img/structure/B601655.png)

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

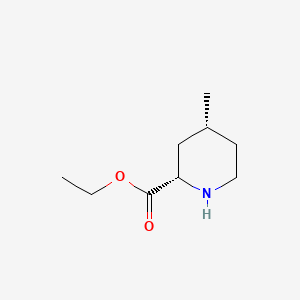

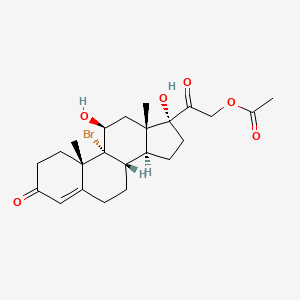

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate, also known as this compound, is a useful research compound. Its molecular formula is C29H33N7O5 and its molecular weight is 559.627. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Dabigatran Etexilate

The synthesis of dabigatran etexilate involves several chemical reactions starting with 4-methylamino-3-nitrobenzoic acid, leading to the formation of ethyl 3-[2-[(4-cyanophenylamino)methyl]-1-methyl-1H-benzimidazol-5-carbonylamino]propanoate through reduction and acylation steps. This process showcases the application of the compound in creating an effective drug for preventing and treating thromboembolic diseases without focusing on drug use, dosage, or side effects (Cheng Huansheng, 2013).

Improved Synthetic Methods

Research on improving the synthesis of dabigatran etexilate presents an economical and environmentally friendly method. This includes optimizing reactions starting from 4-(methylamino)-3-nitrobenzoic acid to eventually produce dabigatran etexilate with higher yields. This highlights the continuous efforts to enhance the production efficiency of pharmaceutical compounds, focusing on reducing environmental impact and increasing yield without discussing drug-specific information like dosage or side effects (Zhong Bo-hua, 2012).

Crystal Structure and Chemical Interactions

The crystal structure analysis of dabigatran etexilate and related compounds provides insights into the molecular interactions and stability, essential for understanding the chemical's behavior in various conditions. This research area is crucial for designing drugs with optimal efficacy and stability, focusing solely on the chemical and physical properties of the compounds (Hong-qiang Liu et al., 2012).

Mecanismo De Acción

Target of Action

Dabigatran Ethyl AcOH Salt, also known as Dabigatran etexilate, is a direct and reversible inhibitor of thrombin . Thrombin, a plasma serine protease, plays a central role in coagulation and hemostasis .

Mode of Action

Dabigatran directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant . It imitates part of the molecular structure of the fibrinogen, especially in the zone where thrombin and fibrinogen interact and make possible the conversion to fibrin . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran is the coagulation cascade . By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation. This results in an overall anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours , with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It has been shown to provide comparable or superior thromboprophylaxis in multiple thromboembolic disease indications compared to standard of care .

Propiedades

IUPAC Name |

acetic acid;ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3.C2H4O2/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;1-2(3)4/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDXRAAWSDVHMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188263-64-0 |

Source

|

| Record name | β-Alanine, N-[[2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

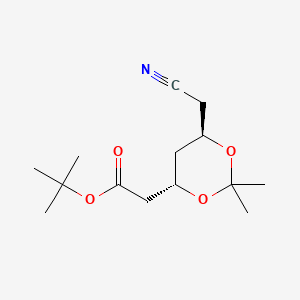

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)